molecular formula C9H11ClN2 B11909743 (s)-4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline

(s)-4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline

Cat. No.: B11909743
M. Wt: 182.65 g/mol
InChI Key: VZQHHXDPAXHZLP-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(s)-4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline is a heterocyclic organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a chloro group at the 4th position and a methyl group at the 7th position on the tetrahydroquinazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization using a suitable acid catalyst. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Common industrial methods include the use of high-pressure reactors and advanced catalytic systems to optimize the reaction conditions and maximize yield.

Chemical Reactions Analysis

Types of Reactions

(s)-4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinazoline derivatives with different substituents.

    Substitution: The chloro group at the 4th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinazolines.

Scientific Research Applications

(s)-4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (s)-4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroquinazoline: Lacks the methyl group at the 7th position.

    7-Methylquinazoline: Lacks the chloro group at the 4th position.

    4-Chloro-6,7,8,9-tetrahydroquinazoline: Differs in the position of the chloro group.

Uniqueness

(s)-4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline is unique due to the specific combination of the chloro and methyl groups on the tetrahydroquinazoline ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H11ClN2

Molecular Weight

182.65 g/mol

IUPAC Name

(7S)-4-chloro-7-methyl-5,6,7,8-tetrahydroquinazoline

InChI

InChI=1S/C9H11ClN2/c1-6-2-3-7-8(4-6)11-5-12-9(7)10/h5-6H,2-4H2,1H3/t6-/m0/s1

InChI Key

VZQHHXDPAXHZLP-LURJTMIESA-N

Isomeric SMILES

C[C@H]1CCC2=C(C1)N=CN=C2Cl

Canonical SMILES

CC1CCC2=C(C1)N=CN=C2Cl

Origin of Product

United States

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